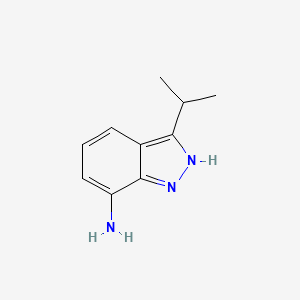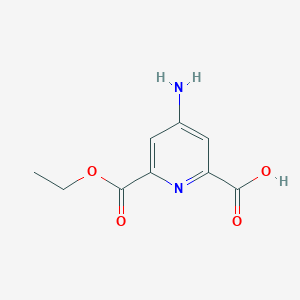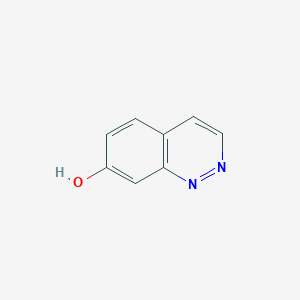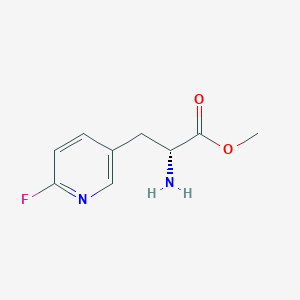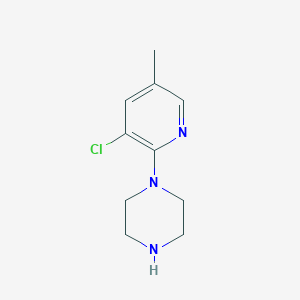
(3R)-Ethyl 3-hydroxycyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by its cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylate group. Its unique structure and stereochemistry make it a valuable compound in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of ethyl 3-oxocyclohexane-1-carboxylate using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate may involve large-scale hydrogenation processes. The precursor compound, ethyl 3-oxocyclohexane-1-carboxylate, is subjected to hydrogenation in the presence of a chiral catalyst. The reaction is carried out in a high-pressure reactor to achieve high yields and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
Oxidation: Formation of ethyl 3-oxocyclohexane-1-carboxylate or ethyl 3-carboxycyclohexane-1-carboxylate.
Reduction: Formation of ethyl 3-hydroxycyclohexane-1-methanol.
Substitution: Formation of ethyl 3-chlorocyclohexane-1-carboxylate or ethyl 3-aminocyclohexane-1-carboxylate.
Applications De Recherche Scientifique
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
Mécanisme D'action
The mechanism of action of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-Ethyl3-hydroxycyclohexane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Ethyl 3-hydroxycyclohexane-1-carboxylate: The racemic mixture containing both (3R) and (3S) enantiomers.
Ethyl 3-oxocyclohexane-1-carboxylate: The precursor compound used in the synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate.
Uniqueness
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (3R) configuration can result in different reactivity and interactions compared to its (3S) enantiomer or the racemic mixture. This makes it a valuable compound for enantioselective synthesis and applications requiring high stereochemical purity.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl (3R)-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7?,8-/m1/s1 |
Clé InChI |
BGAOLPQGOBDXBH-BRFYHDHCSA-N |
SMILES isomérique |
CCOC(=O)C1CCC[C@H](C1)O |
SMILES canonique |
CCOC(=O)C1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


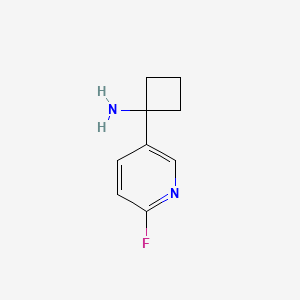

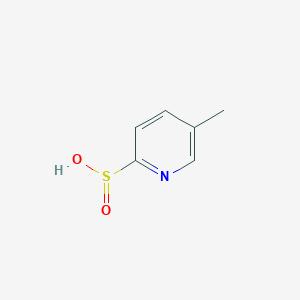
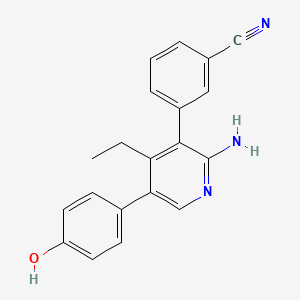

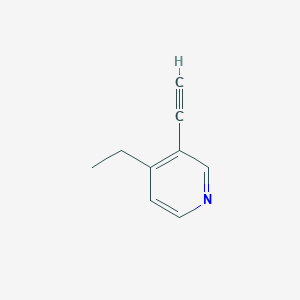
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)

